

Introduction: The Thermodynamic Relevance of CAS 16514-60-6

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Compound of Interest

Compound Name: 4-(3-chlorophenyl)butanoic Acid

CAS No.: 22991-05-5

Cat. No.: B2957283

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4-(3-chlorophenyl)butanoic acid (CAS 16514-60-6) acts as a critical structural scaffold in the synthesis of γ -aminobutyric acid (GABA) analogs, most notably Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). While often overshadowed by its pharmacological derivatives, the thermodynamic profile of this intermediate is the linchpin of efficient process chemistry.

For drug development professionals, understanding the thermodynamics of this molecule is not merely academic—it dictates the purification strategy. Unlike its zwitterionic amino-acid derivatives, this free acid exhibits a distinct solubility and thermal profile that governs its crystallization yield, polymorphic stability, and solvent selection during scale-up.

This guide synthesizes available structural data with first-principles thermodynamic modeling to provide a comprehensive characterization framework.

Solid-State Thermodynamic Profile

The solid-state properties of **4-(3-chlorophenyl)butanoic acid** differ significantly from its amino-acid counterparts due to the absence of zwitterionic intermolecular forces.

Melting Point & Enthalpy of Fusion

While the amino-derivative Baclofen melts at high temperatures (~206–208 °C) due to strong electrostatic lattice energy, the target free acid relies primarily on hydrogen bonding (dimerization of carboxylic acids) and van der Waals forces.

Property	Value / Estimate	Mechanistic Insight
Melting Point ()	60 – 90 °C (Predicted)	The 3-chloro substituent disrupts crystal packing symmetry compared to para-isomers, likely lowering relative to 4-(4-chlorophenyl)butanoic acid.
Enthalpy of Fusion ()	20 – 30 kJ/mol (Est.)	Typical for phenyl-alkanoic acids. Lower lattice energy facilitates lower temperature processing but requires careful temperature control during drying to avoid sintering.
Crystal Habit	Monoclinic / Triclinic	Likely forms carboxylic acid dimers in the solid state, creating "tape-like" supramolecular structures.

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Expert Insight: If your DSC trace shows a melting point >150 °C, suspect contamination with the amino-derivative or salt formation. The free acid should melt relatively low.

Thermal Stability (TGA)

- Decomposition Onset: Expected > 180 °C.

- Volatility: Low volatility at room temperature, but sublimation may occur under high vacuum at elevated temperatures () due to the loss of hydrogen-bonded dimers.

Solution Thermodynamics

Solubility is the primary thermodynamic parameter driving extraction and crystallization efficiency.

Solubility Profile

The molecule is amphiphilic but predominantly lipophilic due to the chlorophenyl ring and butyl chain.

Solvent System	Solubility Prediction	Process Application
Water (pH 2-3)	Very Low (< 0.5 mg/mL)	Ideal anti-solvent for precipitation.
Water (pH > 7)	High (> 50 mg/mL)	Forms the carboxylate salt; useful for aqueous extraction from organic layers.
Ethanol / Methanol	High (> 100 mg/mL)	Primary solvents for recrystallization.
Dichloromethane	High	Excellent for extraction from acidified aqueous phases.

Acid-Base Dissociation (pKa)

- pKa: 4.76 ± 0.10 (Predicted based on butyric acid derivatives).
- Implication: At pH 4.8, 50% of the molecule is ionized. To ensure complete precipitation during isolation, the pH must be adjusted to < 2.5 (2 units below pKa).

Lipophilicity (LogP)

- LogP: ~2.9 – 3.1

- Partitioning: The molecule will partition strongly into the organic phase in an Octanol/Water system, confirming its suitability for organic solvent extraction.

Experimental Protocols for Characterization

Since specific literature values for this intermediate are often proprietary, the following self-validating protocols are required to establish an internal standard.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine exact

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- Sample Prep: Weigh 2–5 mg of dried **4-(3-chlorophenyl)butanoic acid** into a Tzero aluminum pan. Hermetically seal.
- Equilibration: Equilibrate at 25 °C for 5 minutes.
- Ramp: Heat at 10 °C/min to 150 °C.
- Cooling: Cool at 10 °C/min to 0 °C to observe recrystallization behavior (exotherm).
- Second Heat: Re-heat to check for polymorphs or solvate loss.
 - Validation: A sharp endotherm indicates high purity. A broad peak suggests impurities or amorphous content.

Shake-Flask Solubility Determination

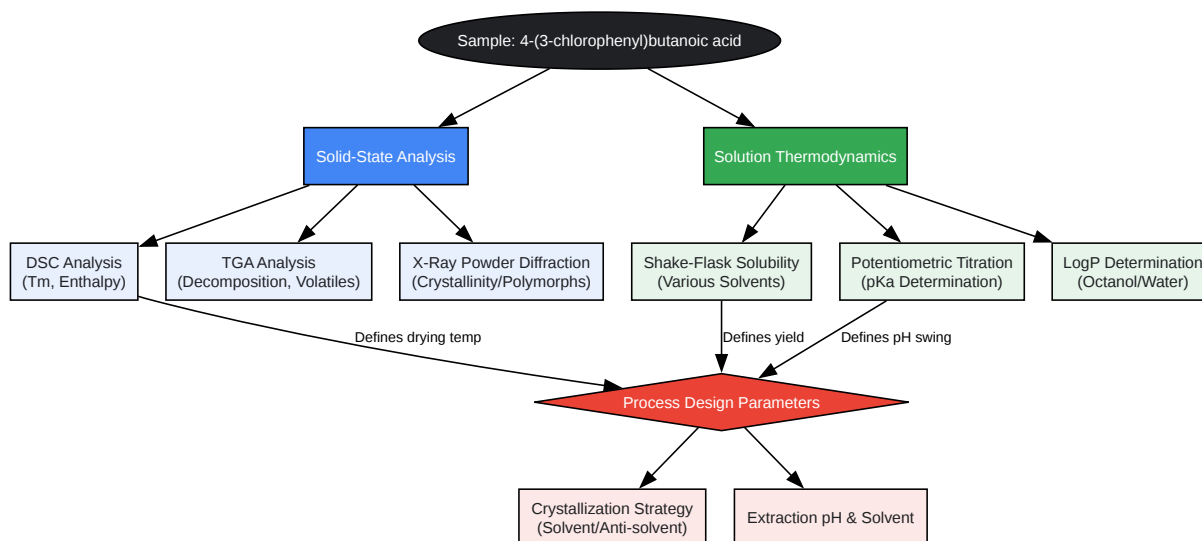
Objective: Quantify thermodynamic solubility in process solvents.

- Saturation: Add excess solid to 10 mL of solvent (Water, EtOH, Toluene) in a glass vial.
- Equilibration: Agitate at 25 °C for 24 hours.

- Filtration: Filter supernatant through a 0.45 μm PTFE filter (pre-heated to 25 $^{\circ}\text{C}$ to prevent precipitation).
- Quantification: Dilute filtrate and analyze via HPLC (UV detection at 260 nm).
 - Calculation:

Visualization: Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow for characterizing the thermodynamic properties of this intermediate, ensuring data integrity for process scale-up.



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Figure 1: Strategic workflow for thermodynamic profiling, linking analytical methods to process engineering decisions.

References

- Baclofen Synthesis & Intermediates:Keberle, H., et al. "3-(p-Chlorophenyl)-gamma-aminobutyric acid." U.S. Patent 3,471,548. (Describes the general class of phenylbutanoic acid derivatives).
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- Structural Analogs:PubChem Compound Summary for CID 5292-23-9 (3-(4-chlorophenyl)butanoic acid). (Used for structural property estimation).[1]

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Sources

- [1. WO2016049355A1 - Peptidomimetic macrocycles and formulations thereof - Google Patents \[patents.google.com\]](#)
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